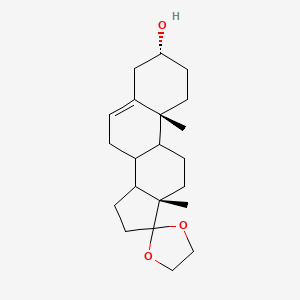
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol is a synthetic steroidal compound with the molecular formula C21H32O2 It is characterized by the presence of an ethylenedioxy group at the 17th position and a hydroxyl group at the 3alpha position on the androst-5-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17,17-Ethylenedioxy-androst-5-ene-3alpha-ol typically involves the protection of the 17-keto group of androst-5-ene derivatives using ethylene glycol in the presence of an acid catalyst to form the ethylenedioxy group. The hydroxyl group at the 3alpha position can be introduced through selective reduction or hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3alpha position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the ethylenedioxy group or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 17,17-Ethylenedioxy-androst-5-ene-3-one.
Reduction: Formation of 17,17-Ethylenedioxy-androst-5-ene-3beta-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 17,17-Ethylenedioxy-androst-5-ene-3alpha-ol involves its interaction with specific molecular targets, such as steroid receptors. The ethylenedioxy group at the 17th position may enhance the compound’s stability and binding affinity to these receptors. The hydroxyl group at the 3alpha position can participate in hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17,17-Ethylenedioxy-androst-4-en-3-one: Similar structure but with a double bond at the 4th position.
17,17-Ethylenedioxy-5alpha-androstane: Lacks the double bond in the androst-5-ene backbone.
3-Beta-chloro-17,17-ethylenedioxyandrost-5-ene: Contains a chlorine atom at the 3-beta position.
Uniqueness
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol is unique due to the specific positioning of the ethylenedioxy and hydroxyl groups, which confer distinct chemical and biological properties. Its structural features allow for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(3R,10R,13S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol |
InChI |
InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3/t15-,16?,17?,18?,19+,20+/m1/s1 |
InChI-Schlüssel |
SXXRMGBMPQWUTB-RBQJEXAMSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](CC1=CCC3C2CC[C@]4(C3CCC45OCCO5)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



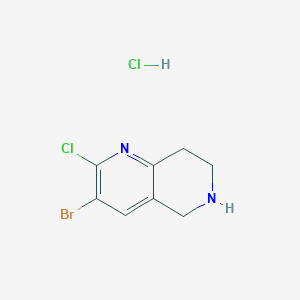
![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
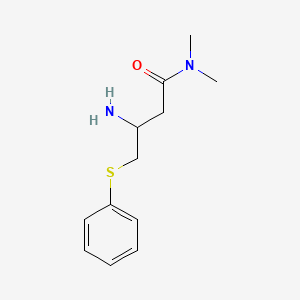
![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
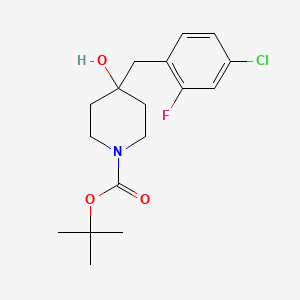
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
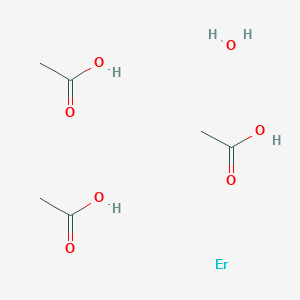
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
